3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Overview
Description
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group and a pyridinylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Formation of Pyridazine Ring: Cyclization reactions to form the pyridazine core.
Thioether Formation: Introduction of the pyridinylmethylsulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinylmethylsulfanyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- 3-(4-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Uniqueness
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine is unique due to the specific positioning of the nitrophenyl and pyridinylmethylsulfanyl groups, which can influence its reactivity and interactions. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-5-1-4-13(9-14)15-6-7-16(19-18-15)23-11-12-3-2-8-17-10-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQGMGPHIVIFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319730 | |
Record name | 3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893999-78-5 | |
Record name | 3-(3-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.